molecular formula C12H20O4 B101633 Diethyl cyclopentylmalonate CAS No. 18928-91-1

Diethyl cyclopentylmalonate

Cat. No.: B101633
CAS No.: 18928-91-1
M. Wt: 228.28 g/mol
InChI Key: WXPOKLNJWFXXQO-UHFFFAOYSA-N
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Description

Diethyl cyclopentylmalonate is an organic compound with the molecular formula C12H20O4. It is a diester of malonic acid, where the malonic acid is substituted with a cyclopentyl group. This compound is often used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl cyclopentylmalonate can be synthesized through the esterification of cyclopentylmalonic acid with ethanol in the presence of an acid catalyst. Another method involves the reaction of cyclopentanone with diethyl malonate in the presence of a base such as sodium ethoxide.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of large-scale esterification reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acids or bases to yield cyclopentylmalonic acid and ethanol.

    Reduction: It can be reduced using lithium aluminium hydride to produce cyclopentylpropanediol.

    Substitution: The compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide or hydrochloric acid in water.

    Reduction: Lithium aluminium hydride in tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed:

    Hydrolysis: Cyclopentylmalonic acid and ethanol.

    Reduction: Cyclopentylpropanediol.

    Substitution: Depending on the nucleophile, products can vary widely.

Scientific Research Applications

Diethyl cyclopentylmalonate is used in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl cyclopentylmalonate involves its reactivity as a diester. The ester groups can undergo hydrolysis, reduction, or substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    Diethyl malonate: Similar in structure but lacks the cyclopentyl group.

    Diethyl ethylmalonate: Contains an ethyl group instead of a cyclopentyl group.

    Diethyl phenylmalonate: Contains a phenyl group instead of a cyclopentyl group.

Uniqueness: Diethyl cyclopentylmalonate is unique due to the presence of the cyclopentyl group, which imparts different steric and electronic properties compared to other diesters of malonic acid. This makes it particularly useful in the synthesis of cyclic compounds and in reactions where the cyclopentyl group can provide specific reactivity or stability.

Properties

IUPAC Name

diethyl 2-cyclopentylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPOKLNJWFXXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCCC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290213
Record name Diethyl cyclopentylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18928-91-1
Record name 18928-91-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67358
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl cyclopentylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4.6 g (0.2 mol) sodium in 80 mL absolute ethanol was added 30.4 mL (0.2 mol) diethyl malonate. After briefly stirring, 21.4 mL (0.2 mol) cyclopentyl bromide was added, and the resulting solution refluxed for 12 hrs. Most of the ethanol was then removed by rotary evaporation, and the reaction was quenched with 250 mL of water and extracted 3 ×, each with 100 mL ether. The extracts were dried over MgSO4, filtered, and concentrated. Distillation through a 6" Vigreaux at 6 mm Hg provided 32.232 g of a clear colorless oil at bp 122-125 C.
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
30.4 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
21.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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